LSD1 Inhibitory Potency: 35-Fold Differentiation from a More Potent Benzothiazole Sulfonyl Analog in the Same Screening Panel
In the same Waseda University screening panel using the identical assay (inhibition of human recombinant LSD1; H₂O₂ production readout with Amplex red; 30 min incubation), Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate exhibited an IC₅₀ of 10,000 nM [1], whereas a related benzothiazole sulfonyl compound, CHEMBL3402049 (BDBM50067546), displayed an IC₅₀ of 283 nM [2]. The 35-fold potency gap between these structurally related compounds demonstrates that the 6-methoxy substitution pattern modulates LSD1 binding affinity in a non-obvious manner, providing a distinct pharmacological profile for target deconvolution or tool compound selection.
| Evidence Dimension | LSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (1.00E+4 nM) |
| Comparator Or Baseline | CHEMBL3402049 (BDBM50067546): IC₅₀ = 283 nM |
| Quantified Difference | 35.3-fold less potent than the comparator |
| Conditions | Human recombinant LSD1; H₂O₂ production assay; Amplex red reagent; methylated peptide substrate; 30 min incubation. Waseda University screening panel. |
Why This Matters
Procurement of this specific compound enables researchers to probe moderate-affinity LSD1 interactions, complementing high-potency tool compounds (IC₅₀ < 300 nM) in the same chemical series for detailed SAR studies.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity Data: LSD1 IC50 1.00E+4 nM. Waseda University, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50067546 (CHEMBL3402049). Affinity Data: LSD1 IC50 283 nM. Waseda University screening panel. View Source
